2-bromo-6-methoxy-4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol
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Overview
Description
2-bromo-6-methoxy-4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methoxy-4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol typically involves multiple steps, including the formation of the indole moiety and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-methoxy-4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction could produce simpler aromatic compounds.
Scientific Research Applications
2-bromo-6-methoxy-4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for studying biological pathways and interactions due to its indole moiety.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-bromo-6-methoxy-4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The indole moiety is known to bind with high affinity to various biological targets, influencing pathways related to cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and brominated phenols, such as:
- 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-bromo-2-methoxyphenol
Uniqueness
What sets 2-bromo-6-methoxy-4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a bromine atom and an indole moiety allows for diverse interactions and transformations, making it a versatile compound for research and development.
Properties
Molecular Formula |
C22H17BrN2O2 |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
2-bromo-6-methoxy-4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol |
InChI |
InChI=1S/C22H17BrN2O2/c1-27-21-12-15(11-19(23)22(21)26)13-24-25-14-18(16-7-3-2-4-8-16)17-9-5-6-10-20(17)25/h2-14,26H,1H3/b24-13+ |
InChI Key |
UOGLDAZUHJAHTI-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/N2C=C(C3=CC=CC=C32)C4=CC=CC=C4)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN2C=C(C3=CC=CC=C32)C4=CC=CC=C4)Br)O |
Origin of Product |
United States |
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